molecular formula C18H17NO2S2 B2953452 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide CAS No. 2097933-83-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide

Cat. No. B2953452
M. Wt: 343.46
InChI Key: AXMYXSLQGDDAIB-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups: a furan ring, a thiophene ring, an amide group, and a methylsulfanyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen . Both of these structures are found in many biologically active compounds .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : Research has shown that compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide can be synthesized using various methods. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a related compound, involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole (А. Aleksandrov & М. М. El’chaninov, 2017).

Electrophilic Substitution Reactions

  • Electrophilic Substitution : These compounds can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, as part of their chemical reactivity (А. Aleksandrov & М. М. El’chaninov, 2017).

Application in Solar Cells

  • Dye-Sensitized Solar Cells : Research indicates the use of phenothiazine derivatives, with furan as a conjugated linker, in dye-sensitized solar cells. These derivatives, including those with furan linkers, have shown significant improvements in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011).

Application in Organic Synthesis

  • Synthesis of Complex Organic Compounds : The use of furan and thiophene compounds in the synthesis of complex organic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives has been explored. This includes methodologies featuring good yields, high selectivity, and faster reaction times (B. Reddy et al., 2012).

Photocatalytic Reactions

  • Photoinduced Reactions : Photoinduced reactions of related compounds have been investigated, such as the oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to functionalized polyheterocyclic compounds (Jin Zhang et al., 2017).

Electrochemical Applications

  • Electrolytes in Energy Storage : Studies have been conducted on the use of furan and thiophene compounds as additives to improve cathode cycleability in energy storage devices. These additives are found to form a thin film on the cathode, enhancing performance (K. Abe et al., 2006).

Antimicrobial Activities

  • Antimicrobial Properties : Furan/thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds demonstrated effective action against various bacteria and yeasts (Łukasz Popiołek et al., 2016).

Electrophysiological Activity

  • Cardiac Electrophysiology : N-substituted imidazolylbenzamides, structurally related to the target compound, have shown cardiac electrophysiological activity, indicating their potential in medical applications such as treatment of arrhythmias (T. K. Morgan et al., 1990).

Future Directions

Thiophene and furan derivatives are a focus of ongoing research due to their presence in many biologically active compounds . Future research may explore new synthesis methods, reactions, and potential applications for these types of compounds.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-22-16-8-3-2-6-13(16)18(20)19-12-14(15-7-4-10-21-15)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMYXSLQGDDAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide

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